molecular formula C13H15IO4 B12067434 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester

Cat. No.: B12067434
M. Wt: 362.16 g/mol
InChI Key: YDFZMDZNEIWMJZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is a highly functionalized malonic acid derivative characterized by a benzyl ester group and an iodomethyl substituent. The benzyl ester provides steric bulk and stability under basic conditions due to the robustness of benzyl-based protecting groups . The iodomethyl moiety introduces reactivity, particularly in nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry . This compound is likely synthesized via alkylation of the malonic acid backbone or through esterification with iodomethyl alcohol precursors . Its structural complexity enables applications in polymer chemistry (e.g., as a multifunctional initiator) and pharmaceutical intermediates .

Properties

Molecular Formula

C13H15IO4

Molecular Weight

362.16 g/mol

IUPAC Name

3-O-benzyl 1-O-(iodomethyl) 2,2-dimethylpropanedioate

InChI

InChI=1S/C13H15IO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

YDFZMDZNEIWMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester typically involves the alkylation of malonic acid derivatives. The process begins with the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide, with subsequent hydrolysis and decarboxylation steps to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, alkyl halides, and strong acids or bases for hydrolysis. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions include substituted acetic acids, enols, and various derivatives depending on the nucleophiles used in substitution reactions .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester involves its ability to form enolates upon deprotonation. These enolates act as nucleophiles in various reactions, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Malonic Acid Esters

The following table compares key structural and physicochemical properties of 2,2-dimethyl-malonic acid benzyl ester iodomethyl ester with related malonic acid derivatives:

Compound Substituents logP Melting Point (K) Thermal Stability Reactivity
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester Benzyl, Iodomethyl ~6.8* ~495–520† Moderate‡ High (iodine-mediated substitutions)
2,2-Dimethyl-malonic acid dimethyl ester Methyl, Methyl 1.2 428–450 High Low (no halogen substituents)
Dimethylmalonic acid butyl tetradecyl ester Butyl, Tetradecyl 6.6 495.7 High Low (long alkyl chains)
Diethyl 2-(3-methylbenzylidene)malonate Diethyl, 3-Methylbenzylidene ~3.5 428–450 Moderate Moderate (α,β-unsaturated ester)
Diethyl phthalimidomalonate Diethyl, Phthalimido ~2.8 428–450 Moderate High (amide-mediated cyclizations)

*Estimated based on benzyl/iodomethyl hydrophobicity. †Predicted from analogous dimethylmalonic esters . ‡Lower than non-halogenated esters due to iodine’s thermal lability .

Key Differentiators

  • Reactivity: The iodomethyl group enables unique reactivity in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, distinguishing it from non-halogenated esters like dimethylmalonic acid dimethyl ester .
  • Stability : Benzyl esters resist cleavage under basic conditions compared to ethyl/methyl esters, but the iodomethyl group may reduce thermal stability .
  • Applications : Unlike long-chain esters (e.g., butyl tetradecyl), the iodomethyl-benzyl derivative is suited for polymer initiators or bioactive molecule synthesis .

Thermal and Physical Properties

  • Thermodynamics : Predicted standard enthalpy of vaporization (ΔHvap ≈ 83–85 kJ/mol) aligns with dimethylmalonic esters but lower than aliphatic analogs due to iodine’s polarizability .
  • Solubility : Low aqueous solubility (log10ws ≈ -6.9) and high logP (~6.8) suggest compatibility with hydrophobic matrices .

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